molecular formula C16H20N2O3S B5618615 4-cyclohexyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide

4-cyclohexyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide

Cat. No. B5618615
M. Wt: 320.4 g/mol
InChI Key: UCXNRUMSYQRPPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives, including compounds similar to 4-cyclohexyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide, typically involves multiple steps that may include cyclization, nitration, sulfonation, and amidation reactions. These processes are carefully designed to introduce specific functional groups, ensuring the desired structural framework and properties of the final compound (Hashimoto et al., 2002).

Molecular Structure Analysis

The molecular structure of compounds within this class is often determined using X-ray crystallography, providing insights into the arrangement of atoms and the geometry of the molecule. Studies on related compounds have shown that the molecular docking studies can help in understanding the orientation and interaction of the molecule within biological targets, suggesting potential pharmacological activities (Al-Hourani et al., 2015).

Mechanism of Action

Sulfamethoxazole is part of a class of drugs known as sulfonamides, which prevent the growth of bacteria in the body .

Future Directions

Isoxazole derivatives, including Sulfamethoxazole, continue to be an area of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on developing new synthetic strategies and designing new isoxazole derivatives .

properties

IUPAC Name

4-cyclohexyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-12-11-16(17-21-12)18-22(19,20)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXNRUMSYQRPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclohexyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide

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